Alboatrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

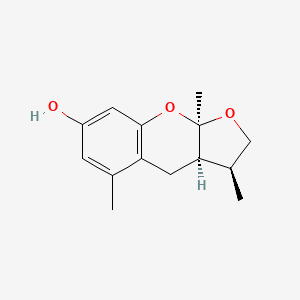

Alboatrin, also known as this compound, is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Alboatrin has a complex structure that has been the subject of extensive synthetic research. The total synthesis of this compound has been achieved using various methodologies, including radical cyclization techniques. For instance, a notable synthesis utilized 1-ethylpiperidine hypophosphite in a six-step process, demonstrating the compound's potential in organic synthesis and its revised stereochemistry .

Phytotoxicity and Agricultural Applications

Phytotoxic Effects : this compound exhibits significant phytotoxic activity, particularly against various plant species. Research indicates that it inhibits growth in young sugar beet, lettuce, and rice plants. The mechanism of action appears to involve interference with DNA, RNA, and protein synthesis, which is crucial for plant development .

Potential as a Herbicide : Due to its phytotoxic properties, this compound has been investigated as a potential herbicide. Studies have shown that it can effectively inhibit the growth of certain weeds, making it a candidate for agricultural applications aimed at controlling unwanted vegetation .

This compound's biological activity extends beyond phytotoxicity. It has been noted for its effects on cellular processes in plants:

- Inhibition of Cellular Growth : this compound has been shown to inhibit cell division in plant suspension cultures without adversely affecting gene integrity .

- Mechanism of Action : The compound's action involves specific inhibition of eukaryotic DNA polymerase α, suggesting a targeted approach to disrupting cellular functions in plants .

Case Studies

- Synthesis and Characterization : A study reported the total synthesis of this compound using an intramolecular ketene–olefin cycloaddition followed by oxidative ring enlargement. This method not only confirmed the structure but also provided insights into the compound's reactivity and potential modifications for enhanced activity .

- Herbicidal Efficacy : In experimental settings, this compound demonstrated effective growth inhibition at concentrations as low as 10 ppm against specific target plants. This efficacy suggests its viability as a natural herbicide alternative .

- Environmental Impact Assessment : A peer-reviewed risk assessment evaluated the environmental implications of using Verticillium alboatrum strains that produce this compound as fungicides on elm trees. The assessment highlighted both benefits and potential risks associated with its application in agriculture .

Data Tables

| Application | Description | Efficacy/Results |

|---|---|---|

| Phytotoxicity | Inhibits growth of young plants | 50% growth inhibition at 10 ppm |

| Herbicide Potential | Targeted weed control | Effective against various weed species |

| Cellular Inhibition | Disrupts DNA/RNA/protein synthesis | Complete inhibition observed in studies |

| Synthesis Methodology | Total synthesis via radical cyclization | Confirmed structure through X-ray analysis |

Propriétés

Formule moléculaire |

C14H18O3 |

|---|---|

Poids moléculaire |

234.29 g/mol |

Nom IUPAC |

(3S,3aR,9aR)-3,5,9a-trimethyl-2,3,3a,4-tetrahydrofuro[2,3-b]chromen-7-ol |

InChI |

InChI=1S/C14H18O3/c1-8-4-10(15)5-13-11(8)6-12-9(2)7-16-14(12,3)17-13/h4-5,9,12,15H,6-7H2,1-3H3/t9-,12-,14-/m1/s1 |

Clé InChI |

AYWHVIHSUTWUCM-GAJTVXKRSA-N |

SMILES isomérique |

C[C@@H]1CO[C@]2([C@@H]1CC3=C(O2)C=C(C=C3C)O)C |

SMILES canonique |

CC1COC2(C1CC3=C(O2)C=C(C=C3C)O)C |

Synonymes |

alboatrin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.